1-[2-(2-allylphenoxy)ethyl]-1H-imidazole
Description
1-[2-(2-Allylphenoxy)ethyl]-1H-imidazole is an imidazole-based compound featuring a phenoxyethyl backbone substituted with an allyl group at the ortho position of the phenyl ring. This structure combines the aromatic properties of the phenyl group with the reactivity of the allyl moiety, making it a candidate for applications in medicinal chemistry, particularly in antifungal and antimicrobial research. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its biological activity, especially in targeting fungal cytochrome P450 enzymes .
Properties
IUPAC Name |
1-[2-(2-prop-2-enylphenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-5-13-6-3-4-7-14(13)17-11-10-16-9-8-15-12-16/h2-4,6-9,12H,1,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTVDKAAFOCJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole
- Structure : Differs by a bromine substituent at the meta position of the phenyl ring instead of an allyl group at the ortho position.
- The bromine atom may also influence electronic effects on the aromatic ring, altering reactivity .
Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole)
- Structure : Features a 2-propenyloxy (allyloxy) group and a 2,4-dichlorophenyl substituent.
- Properties : Demonstrated high antifungal activity against dermatophytes and plant-pathogenic fungi. The dichlorophenyl group enhances hydrophobic interactions with fungal membranes, while the allyloxy group contributes to steric effects .
- Toxicity : Imazalil is well-tolerated in mammals, with low acute and chronic toxicity, suggesting that allyl-containing imidazoles may have favorable safety profiles .
Econazole Nitrate (1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole)
- Structure : Contains a benzyloxy group and dual chlorophenyl substituents.
- Properties: High antifungal efficacy due to the electron-withdrawing chlorine atoms, which increase binding affinity to fungal lanosterol 14α-demethylase. Log P values (~5.61) indicate significant lipophilicity, aligning with its use in topical formulations .
- Formulation: Often incorporated into chitosan nanocapsules to improve solubility and targeted delivery .
Isoconazole (1-[2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole)
- Structure : Includes a 2,6-dichlorobenzyloxy group and a 2,4-dichlorophenyl moiety.
- Properties : Exhibits broad-spectrum antifungal activity. Density functional theory (DFT) studies confirm its stable conformation and strong interaction with fungal enzyme active sites .
Key Differences and Trends
Substituent Effects: Allyl vs. Halogenated Groups: Allyl substituents (e.g., in imazalil) provide moderate lipophilicity and steric bulk, balancing membrane permeability and metabolic stability. Positional Isomerism: The ortho-allyl group in the target compound may confer unique conformational flexibility compared to para- or meta-substituted analogs, influencing binding to biological targets .
Biological Activity: Imazalil’s dual chloro and allyloxy groups synergize to inhibit fungal ergosterol biosynthesis, a mechanism shared with other azoles . Econazole and isoconazole’s multiple chlorine atoms enhance binding to fungal cytochrome P450 enzymes but may reduce solubility, necessitating formulation strategies like nanoencapsulation .
Toxicity and Safety: Allyl-containing imidazoles (e.g., imazalil) show low mammalian toxicity, attributed to selective action on fungal membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
